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Compound of Interest

Compound Name: Ramixotidine

Cat. No.: B1678799

A Note on the Analyte: The initial request specified "Ramixotidine.” However, extensive
searches yielded no results for this compound. It is presumed that this was a typographical
error and the intended analyte was Ranitidine, a widely known histamine Hz-receptor
antagonist. The following application notes and protocols are therefore provided for the
guantification of Ranitidine.

These application notes provide detailed methodologies for the quantitative analysis of
Ranitidine in pharmaceutical formulations and biological matrices using High-Performance
Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem
mass spectrometry (LC-MS/MS).

Method 1: Stability-Indicating HPLC-UV Method for
Ranitidine in Pharmaceutical Oral Dosage Forms

This method is suitable for the determination of Ranitidine in liquid oral dosage forms and can
also be used to separate and quantify its degradation products, making it a stability-indicating
assay.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1678799?utm_src=pdf-interest
https://www.benchchem.com/product/b1678799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Parameter Result

Linearity Range 50-300 pg/mL

Correlation Coefficient (r?) >0.999

Precision (%RSD) <2.0%

Accuracy (% Recovery) 98.0% - 102.0%

Limit of Detection (LOD) Not explicitly stated, method dependent
Limit of Quantification (LOQ) Not explicitly stated, method dependent

Experimental Protocol

1. Materials and Reagents:

o Ranitidine Hydrochloride reference standard

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

¢ Orthophosphoric acid (OPA)

e Methanol (HPLC grade)

e 0.1 N Hydrochloric acid

e 0.1 N Sodium hydroxide

e 30% Hydrogen peroxide

2. Chromatographic Conditions:

 Instrument: High-Performance Liquid Chromatograph with a UV detector.
e Column: C18, 4.6 x 250 mm, 5 um particle size.[1]

» Mobile Phase: Acetonitrile: Water (0.1% OPA) (25:75 v/v).[1]
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Flow Rate: 1.0 mL/min.[1]
Detection Wavelength: 314 nm.[1]
Injection Volume: 20 pL.
Column Temperature: Ambient.

. Standard Solution Preparation:

Stock Solution (1000 pg/mL): Accurately weigh 100 mg of Ranitidine HCI reference standard
and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile
phase.

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the
mobile phase to cover the linearity range (e.g., 50, 100, 150, 200, 250, 300 pg/mL).

. Sample Preparation (from Liquid Oral Dosage Form):

Transfer a volume of the oral solution equivalent to 100 mg of Ranitidine into a 100 mL
volumetric flask.

Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
Dilute to volume with the mobile phase and mix well.
Filter the solution through a 0.45 um syringe filter.

Further dilute the filtered solution with the mobile phase to achieve a final concentration
within the calibration range (e.g., 150 pg/mL).

. Forced Degradation Studies (for stability-indicating validation):

Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCI. Heat at 60°C
for 30 minutes.[2] Neutralize the solution with 0.1 N NaOH and dilute with mobile phase.

Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Heat at
60°C for 30 minutes. Neutralize the solution with 0.1 N HCI and dilute with mobile phase.
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o Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 30% H20:2. Keep
at room temperature for 30 minutes. Dilute with mobile phase.

o Thermal Degradation: Keep the drug product at 60°C for 24 hours.

» Photolytic Degradation: Expose the drug product to UV light (200 watt hours/square meter)
and sunlight (1.2 Million Lux hours) for 10 days.

6. Data Analysis:

o Construct a calibration curve by plotting the peak area of the Ranitidine standard against its
concentration.

o Determine the concentration of Ranitidine in the sample preparations from the calibration
curve.

Experimental Workflow
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Caption: Workflow for HPLC-UV quantification of Ranitidine.

Method 2: LC-MS/MS Method for the Determination
of Ranitidine in Human Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where
low concentrations of Ranitidine need to be quantified in a complex biological matrix like
plasma.

Quantitative Data Summary
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Parameter LC-MS/MS Method 1 LC-MS/MS Method 2
Linearity Range 1-1000 ng/mL 3.00-500 ng/mL
Correlation Coefficient (r) 0.9991 >0.99

Lower Limit of Quantification

(LLOQ) 1 ng/mL 3.00 ng/mL

Limit of Detection (LOD) 0.3 ng/mL 0.05 ng/mL

Intra-day Precision (%RSD) <8.9% Not specified

Inter-day Precision (%RSD) <5.5% Not specified

Accuracy (as relative error) -0.01% to -1.7% Not specified
Extraction Recovery Not specified 94.4%

Experimental Protocol

1. Materials and Reagents:

» Ranitidine reference standard

o Codeine (Internal Standard, IS)
e Methanol (LC-MS grade)

o Acetonitrile (LC-MS grade)

e Ammonium acetate

e Formic acid

e Human plasma (drug-free)

2. LC-MS/MS Conditions:

e Instrument: Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
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Column: Zorbax SB-Ag C18, 150 mm x 4.6 mm i.d., 5 pm.

Mobile Phase: Methanol:Acetonitrile:10 mmol/L Ammonium Acetate with 1% Formic Acid (pH
2.4) (12.5:12.5:75 vIviv).

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient.

lonization Mode: Electrospray lonization (ESI), Positive.

MS Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

o Ranitidine: m/z 315.1 - 176.3.

o Codeine (IS): m/z 300.1 - 165.1.

. Standard Solution Preparation:

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ranitidine and Codeine (1S)
in methanol.

Working Standard Solutions: Prepare serial dilutions of the Ranitidine stock solution in
methanol:water (50:50) to prepare calibration standards and quality control (QC) samples.

IS Working Solution: Dilute the Codeine stock solution to an appropriate concentration (e.g.,
100 ng/mL) with methanol:water (50:50).

. Sample Preparation (Protein Precipitation):

To 100 pL of plasma sample in a microcentrifuge tube, add 20 uL of the IS working solution.

Add 300 pL of acetonitrile to precipitate plasma proteins.

Vortex the mixture for 1 minute.

Centrifuge at 12,000 rpm for 10 minutes.
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o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen at 40°C.

» Reconstitute the residue in 100 pL of the mobile phase.

¢ Inject an aliquot (e.g., 10 pL) into the LC-MS/MS system.

5. Data Analysis:

 Integrate the peak areas for both Ranitidine and the Internal Standard (I1S).
e Calculate the peak area ratio (Ranitidine/IS).

o Construct a calibration curve by plotting the peak area ratio against the concentration of the
calibration standards using a weighted linear regression.

o Determine the concentration of Ranitidine in the plasma samples from the calibration curve.

Experimental Workflow
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Caption: Workflow for LC-MS/MS quantification of Ranitidine in plasma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

e 2. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine
Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for the Quantitative
Analysis of Ranitidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678799#analytical-methods-for-ramixotidine-
guantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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